molecular formula C5H5IN2O2S B1397922 Methyl 2-amino-5-iodothiazole-4-carboxylate CAS No. 1235034-76-0

Methyl 2-amino-5-iodothiazole-4-carboxylate

Cat. No. B1397922
M. Wt: 284.08 g/mol
InChI Key: RHMPVMCGXIVDJM-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-iodothiazole-4-carboxylate (MAITC) is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound belongs to the thiazole family and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis of α-Aminopyrrole Derivatives

Methyl 5-aminopyrrole-3-carboxylates, derived from 4-methyleneisoxazol-3-ones, have been synthesized using a process involving cyanide Michael addition/methylation/reductive isoxazole-pyrrole transformation. This synthesis demonstrates the potential of methyl 2-amino-5-iodothiazole-4-carboxylate in producing pyrrole-containing products, highlighting its utility in organic synthesis and drug design (Galenko et al., 2019).

Role in Antibiotic Synthesis

The compound has been used in the synthesis of methyl 2-[2-(1-amino)ethenyl-bithiazolyl] thiazoline-4-carboxylate, an important partial skeleton of the macrobicyclic peptide antibiotic cyclothiazomycin. This highlights its importance in the development of new antibiotics (Shin et al., 1995).

Catalysis and Synthesis Applications

Methyl 4-aminopyrrole-2-carboxylates were synthesized in a one-pot mode using a relay catalytic cascade reaction, demonstrating the compound's utility in facilitating complex chemical transformations (Galenko et al., 2015).

Transformations in Organic Synthesis

Methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, prepared from this compound, was transformed into (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates, showcasing its versatility in the synthesis of complex organic molecules (Žugelj et al., 2009).

Synthesis of Thiazolecarboxylic Acid Derivatives

The acylation and methylation of 2-amino-4-methylthiazole-5-carboxylic acid derivatives, closely related to methyl 2-amino-5-iodothiazole-4-carboxylate, indicate its potential in the creation of diverse chemical entities (Dovlatyan et al., 2004).

Utilization in Molecular Nutrition Research

The compound's derivatives play a role in the formation of advanced glycation end-products, which have implications in studying the effects of these compounds in diabetes and neurodegenerative diseases (Nemet et al., 2006).

properties

IUPAC Name

methyl 2-amino-5-iodo-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2O2S/c1-10-4(9)2-3(6)11-5(7)8-2/h1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMPVMCGXIVDJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=N1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-5-iodothiazole-4-carboxylate

Synthesis routes and methods

Procedure details

To a solution of methyl 2-aminothiazole-4-carboxylate (5.6 g, 35.4 mmol) in DCM (60 mL) was added NIS (9.56 g, 42.5 mmol). The mixture was stirred at rt for 24 hours and then diluted with EtOAc (200 mL) and washed with water, brine, dried over Na2SO4, and concentrated under reduced pressure to provide 9.5 g (94%) of the desired product methyl 2-amino-5-iodothiazole-4-carboxylate (8A): LC/MS(APCI): m/z 284.9 (M+H).
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
9.56 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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